[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine: is a complex organic compound that features both a dimethylamino group and a brominated methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting the bromo group to a hydrogen atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the brominated position, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions with solvents like DMF or acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the brominated methoxyphenyl sulfonyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [3-(Dimethylamino)propyl][(4-bromo-2-methoxyphenyl)sulfonyl]amine
- [3-(Dimethylamino)propyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine
- [3-(Dimethylamino)propyl][(5-bromo-2-ethoxyphenyl)sulfonyl]amine
Comparison: Compared to its analogs, [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of the dimethylamino group also adds to its versatility in forming various derivatives through substitution reactions.
Properties
CAS No. |
1183070-24-7 |
---|---|
Molecular Formula |
C12H19BrN2O3S |
Molecular Weight |
351.26g/mol |
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19BrN2O3S/c1-15(2)8-4-7-14-19(16,17)12-9-10(13)5-6-11(12)18-3/h5-6,9,14H,4,7-8H2,1-3H3 |
InChI Key |
WEHYYSXIYAJZNT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.